molecular formula C20H20N2O3 B3870098 N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide CAS No. 418796-54-0

N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide

Cat. No.: B3870098
CAS No.: 418796-54-0
M. Wt: 336.4 g/mol
InChI Key: FQXFUFYGYVFQDK-DGDUMEAGSA-N
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Description

N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is an organic compound with a complex structure that includes a benzamide group and a methoxyaniline moiety

Preparation Methods

The synthesis of N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide typically involves the reaction of 4-methoxyaniline with a suitable acylating agent to form the intermediate, which is then reacted with a hexa-2,4-dien-2-yl derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Chemical Reactions Analysis

N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide can be compared with other similar compounds, such as:

    N-[(2E,4E,8Z)-1-(4-methoxyanilino)-1-oxohexa-2,4,8-trien-2-yl]benzamide: This compound has an additional double bond in the hexa-2,4-dien-2-yl chain, which may affect its reactivity and biological activity.

    N-[(2E,4E)-1-(4-ethoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide: The ethoxy group in place of the methoxy group can lead to differences in solubility and interaction with biological targets.

Properties

IUPAC Name

N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-4-10-18(22-19(23)15-8-6-5-7-9-15)20(24)21-16-11-13-17(25-2)14-12-16/h3-14H,1-2H3,(H,21,24)(H,22,23)/b4-3+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFUFYGYVFQDK-DGDUMEAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C(\C(=O)NC1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Reactant of Route 2
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N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Reactant of Route 3
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Reactant of Route 4
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Reactant of Route 5
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Reactant of Route 6
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide

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